azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
CAS No.:
Cat. No.: VC17611504
Molecular Formula: C45H88NO19P3
Molecular Weight: 1040.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H88NO19P3 |
|---|---|
| Molecular Weight | 1040.1 g/mol |
| IUPAC Name | azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40?,41-,42-,43-,44+,45?;/m1./s1 |
| Standard InChI Key | JFWCCBKCGYVZEW-UOMZNSHMSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Introduction
Azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its intricate structure and diverse functional groups. This compound features hydroxyl, phosphonooxy, and octadec-9-enoyl moieties, which contribute to its potential biological activities and applications in various fields.
Key Features:
-
Molecular Formula and Weight: The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 1040.1 g/mol, as indicated by PubChem for a similar compound with a related structure .
-
Stereochemistry: The compound exhibits specific stereochemistry, with configurations at multiple chiral centers, which is crucial for its biological interactions.
-
Functional Groups: The presence of hydroxyl, phosphonooxy, and unsaturated fatty acid chains (octadec-9-enoyl) provides both hydrophilic and hydrophobic regions, facilitating interactions with biological systems.
Synthesis and Production
The synthesis of azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic synthesis techniques. These steps require precise control over reaction conditions such as temperature and pH to ensure high yield and purity.
Synthesis Steps:
-
Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, including the cyclohexyl derivative and the octadec-9-enoyl moiety.
-
Coupling Reactions: The key step involves the coupling of these precursors under controlled conditions to form the desired compound.
-
Purification: Techniques such as chromatography are used to purify the final product.
Biological Activities and Potential Applications
Research into the biological activities of azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate suggests potential therapeutic applications. The compound's ability to interact with enzymes and receptors involved in metabolic processes is particularly noteworthy.
Potential Applications:
-
Metabolic Disorders: The compound may influence lipid metabolism and inflammation, making it relevant for therapeutic applications in metabolic disorders.
-
Cellular Signaling: It can modulate signaling pathways by binding to specific receptors and enzymes, potentially affecting cellular processes such as proliferation and differentiation.
Structural Comparison with Similar Compounds
The uniqueness of azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate lies in its specific combination of functional groups and stereochemistry. This distinctive structure imparts unique chemical properties that are not found in other similar compounds.
Comparison Table:
| Compound | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | Approximately 1040.1 g/mol | Hydroxyl, Phosphonooxy, Octadec-9-enoyl | Metabolic Disorders, Cellular Signaling |
| Azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | Approximately 792.1 g/mol | Hydroxyl, Phosphonooxy, Octadec-9-enoyl | Therapeutic Applications, Synthetic Chemistry |
| Azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | Not specified | Hydroxyl, Phosphonooxy, Octadec-9-enoyl | Cellular Signaling, Metabolic Processes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume